2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
Overview
Description
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is an organic compound that features a fluorophenoxy group and a phenylpyrrolidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated ethanone derivative under basic conditions to form the fluorophenoxy intermediate.
Formation of the Phenylpyrrolidinyl Intermediate: Separately, 3-phenylpyrrolidine is synthesized through the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions.
Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the phenylpyrrolidinyl intermediate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity to these targets, while the phenylpyrrolidinyl group can modulate the compound’s overall activity. Pathways involved may include signal transduction, neurotransmitter modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure but with a bromine atom instead of fluorine.
2-(4-Methylphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-6-8-17(9-7-16)22-13-18(21)20-11-10-15(12-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUKJHFVMGMZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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